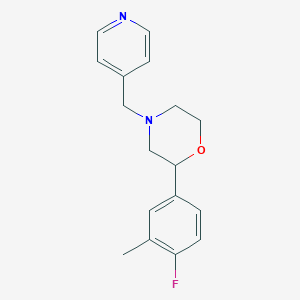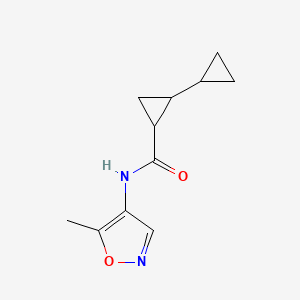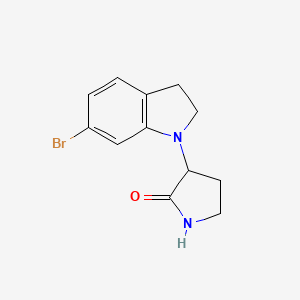
3-(6-Bromo-2,3-dihydroindol-1-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromo-2,3-dihydroindol-1-yl)pyrrolidin-2-one is a synthetic organic compound that features a brominated indole moiety fused to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-2,3-dihydroindol-1-yl)pyrrolidin-2-one typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide in an organic solvent like t-butyl alcohol. This step introduces a bromine atom at the 6-position of the indole ring.
Formation of Pyrrolidinone: The brominated indole is then reacted with a suitable pyrrolidinone precursor under conditions that facilitate the formation of the desired product. This may involve the use of a base and a solvent to promote the cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-2,3-dihydroindol-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products may include dehalogenated compounds or reduced functional groups.
Substitution: Products will vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-2,3-dihydroindol-1-yl)pyrrolidin-2-one is not fully understood, but it is believed to interact with specific molecular targets within cells. The indole moiety may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The bromine atom may also play a role in enhancing the compound’s binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-dihydro-2H-indol-2-one: Another brominated indole derivative with potential biological activities.
Pyrrolidin-2-one: A simpler analog that lacks the brominated indole moiety but shares the pyrrolidinone structure.
Uniqueness
3-(6-Bromo-2,3-dihydroindol-1-yl)pyrrolidin-2-one is unique due to the combination of the brominated indole and pyrrolidinone rings, which may confer distinct biological properties not seen in simpler analogs. This structural complexity allows for a broader range of interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(6-bromo-2,3-dihydroindol-1-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-9-2-1-8-4-6-15(11(8)7-9)10-3-5-14-12(10)16/h1-2,7,10H,3-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVOUHKDBSUVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1N2CCC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
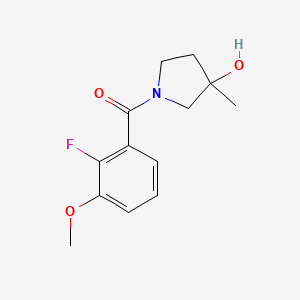
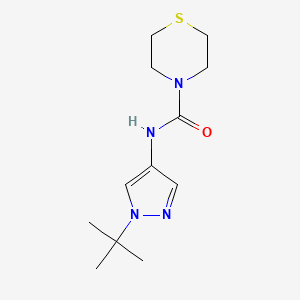
![4-chloro-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)-2-methylaniline](/img/structure/B6898897.png)
![N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide](/img/structure/B6898905.png)
![2-methyl-5-[(2-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B6898914.png)
![N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-5-carboxamide](/img/structure/B6898917.png)
![(7-Methyl-2,3-dihydroindol-1-yl)-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B6898923.png)
![Imidazo[1,2-a]pyridin-7-yl-(7-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B6898925.png)
![N-[1-(2,4-difluorophenyl)cyclobutyl]thiadiazole-4-carboxamide](/img/structure/B6898929.png)
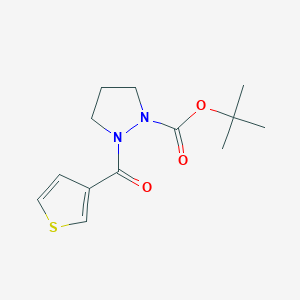

![N-(3-methyl-1,2-thiazol-5-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B6898968.png)
